molecular formula C17H17N3O4S B11030441 ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11030441
M. Wt: 359.4 g/mol
InChI Key: HVWVBUFVNDDBED-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which can result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-3-24-16(22)12-10-25-17(18-12)19-15(21)9-20-8-7-11-13(20)5-4-6-14(11)23-2/h4-8,10H,3,9H2,1-2H3,(H,18,19,21)

InChI Key

HVWVBUFVNDDBED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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